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Abstract
N-Butylformamide (NBF) is a versatile acyclic amide that finds utility as a solvent, a reagent,

and an intermediate in organic synthesis. Its unique combination of a polar amide group and a

nonpolar butyl chain imparts properties that make it a subject of interest in various chemical

contexts, including potential applications in the pharmaceutical industry. This technical guide

provides an in-depth review of the chemistry of N-Butylformamide, encompassing its

synthesis, physicochemical properties, and characteristic reactions. Detailed experimental

protocols for its preparation and key transformations are provided, along with a summary of

quantitative data in tabular format for ease of reference. Furthermore, this document explores

the applications of N-Butylformamide, with a particular focus on its emerging role in drug

development as a synthetic building block and solvent.

Physicochemical and Spectroscopic Data of N-
Butylformamide
N-Butylformamide is a colorless liquid with a characteristic amide odor. A comprehensive

summary of its physical and chemical properties is presented in Table 1. This data is crucial for

its handling, application in reactions, and for purification processes.

Table 1: Physicochemical Properties of N-Butylformamide
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Property Value Reference(s)

Molecular Formula C₅H₁₁NO

Molecular Weight 101.15 g/mol

CAS Number 871-71-6

IUPAC Name N-butylformamide

Density 0.863 g/cm³

Boiling Point 212.1 °C at 760 mmHg

Flash Point 109.3 °C

Refractive Index (n20/D) 1.409

Solubility
Soluble in water and common

organic solvents.

pKa ~17 (of the N-H proton)

Spectroscopic analysis is fundamental for the identification and characterization of N-
Butylformamide. The key spectroscopic data are summarized in Table 2.

Table 2: Spectroscopic Data of N-Butylformamide
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Technique Key Peaks/Signals Reference(s)

¹H NMR (CDCl₃)

δ ~0.9 (t, 3H, CH₃), ~1.3-1.5

(m, 4H, CH₂CH₂), ~3.2 (q, 2H,

NCH₂), ~7.9 (s, 1H, CHO),

~6.5 (br s, 1H, NH)

¹³C NMR (CDCl₃)

δ ~13.8 (CH₃), ~20.0 (CH₂),

~31.5 (CH₂), ~39.5 (NCH₂),

~163.0 (C=O)

IR (neat)

~3290 cm⁻¹ (N-H stretch),

~2960, 2870 cm⁻¹ (C-H

stretch), ~1670 cm⁻¹ (C=O

stretch, Amide I), ~1540 cm⁻¹

(N-H bend, Amide II)

Mass Spec (EI) m/z 101 (M+), 58, 44, 30

Synthesis of N-Butylformamide
The synthesis of N-Butylformamide is most commonly achieved through the formylation of n-

butylamine. Several methods have been reported, with the choice of reagent and conditions

influencing the yield and purity of the product.

Formylation with Formic Acid
The reaction of n-butylamine with formic acid is a direct and widely used method for the

synthesis of N-Butylformamide. The reaction proceeds via a nucleophilic acyl substitution

mechanism, with the initial formation of an ammonium formate salt, which upon heating,

dehydrates to the corresponding amide.

n-Butylamine

Butylammonium Formate
(Salt Intermediate)

+

Formic Acid

N-Butylformamide
Δ (-H₂O)

Water
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Caption: Synthesis of N-Butylformamide from n-butylamine and formic acid.

Experimental Protocol: Synthesis of N-Butylformamide from n-Butylamine and Formic Acid

Materials:

n-Butylamine

Formic acid (85-98%)

Toluene

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate

Round-bottom flask, Dean-Stark apparatus, reflux condenser, separatory funnel, rotary

evaporator.

Procedure:

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser,

add n-butylamine (1.0 equiv) and toluene (approximately 2 mL per mmol of amine).

Add formic acid (1.1-1.2 equiv) dropwise to the stirred solution.

Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap.

Monitor the reaction progress by TLC until the starting amine is consumed.

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

Wash the organic layer with saturated sodium bicarbonate solution to neutralize any

excess formic acid, followed by brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to afford N-Butylformamide.
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The product can be further purified by vacuum distillation.

Expected Yield: 85-95%

Formylation with Formate Esters
The reaction of n-butylamine with a formate ester, such as methyl formate or ethyl formate, is

another effective method for N-formylation. This reaction is often carried out under neutral or

slightly basic conditions.

n-Butylamine

Tetrahedral Intermediate

+

Methyl Formate

N-Butylformamide
- CH₃OH

Methanol

Click to download full resolution via product page

Caption: N-Formylation of n-butylamine using methyl formate.

Experimental Protocol: Synthesis of N-Butylformamide from n-Butylamine and Ethyl Formate

Materials:

n-Butylamine

Ethyl formate

Ethanol (as solvent, optional)

Round-bottom flask, reflux condenser.

Procedure:

In a round-bottom flask, combine n-butylamine (1.0 equiv) and an excess of ethyl formate

(2.0-3.0 equiv). Ethanol can be used as a solvent if desired.
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Heat the mixture to reflux for several hours.

Monitor the reaction by TLC or GC-MS.

Upon completion, remove the excess ethyl formate and ethanol by distillation.

The resulting N-Butylformamide can be purified by vacuum distillation.

Expected Yield: 70-85%

The Leuckart Reaction
The Leuckart reaction provides an alternative route to N-formamides through the reductive

amination of carbonyl compounds with formamide or ammonium formate. For the synthesis of

N-Butylformamide, butanal would be the starting carbonyl compound. The reaction proceeds

via an imine intermediate which is then reduced by formic acid (generated in situ).

Butanal

Iminium Intermediate

Formamide

NH₃ (from HCONH₂ hydrolysis)

N-Butylformamide

Reduction by HCOOH

Click to download full resolution via product page

Caption: Leuckart reaction for the synthesis of N-Butylformamide.

Experimental Protocol: Leuckart Reaction for N-Butylformamide Synthesis

Materials:
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Butanal

Formamide

Round-bottom flask, heating mantle, distillation setup.

Procedure:

A mixture of butanal (1.0 equiv) and a large excess of formamide (3-5 equiv) is heated to

160-180 °C.

The reaction is maintained at this temperature for several hours.

After cooling, the excess formamide is removed by vacuum distillation.

The residue is then treated with aqueous acid (e.g., HCl) and heated to hydrolyze any

unreacted formamide and the N-formyl product to the amine hydrochloride.

Basification of the aqueous solution with a strong base (e.g., NaOH) liberates the free

amine, which can then be formylated using one of the methods described above to yield

N-Butylformamide. Note: The direct product of the Leuckart reaction is the formamide,

but hydrolysis and re-formylation are often performed for purification.

Expected Yield: Moderate to good, depending on the specific conditions and work-up

procedure.

Chemical Reactivity of N-Butylformamide
N-Butylformamide undergoes reactions characteristic of secondary amides. The presence of

the N-H proton and the carbonyl group are the primary sites of reactivity.

Hydrolysis
Amides can be hydrolyzed to their corresponding carboxylic acids and amines under acidic or

basic conditions. The hydrolysis of N-Butylformamide yields formic acid and n-butylamine.
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N-Butylformamide

Formic Acid

+

n-Butylamine

+

H₂O, H⁺ or OH⁻

Click to download full resolution via product page

Caption: Hydrolysis of N-Butylformamide.

Reduction
The reduction of N-Butylformamide yields N-methylbutylamine. Strong reducing agents like

lithium aluminum hydride (LiAlH₄) are typically required for this transformation.

N-Butylformamide

N-Methylbutylamine

1. LiAlH₄

2. H₂O

Click to download full resolution via product page

Caption: Reduction of N-Butylformamide to N-methylbutylamine.

Experimental Protocol: Reduction of N-Butylformamide

Materials:

N-Butylformamide

Lithium aluminum hydride (LiAlH₄)
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Anhydrous diethyl ether or tetrahydrofuran (THF)

Water

15% Aqueous sodium hydroxide

Anhydrous sodium sulfate

Three-necked round-bottom flask, dropping funnel, reflux condenser, ice bath.

Procedure:

In a dry three-necked flask under an inert atmosphere (e.g., nitrogen), a suspension of

LiAlH₄ (1.0-1.5 equiv) in anhydrous ether or THF is prepared.

The suspension is cooled in an ice bath.

A solution of N-Butylformamide (1.0 equiv) in the same anhydrous solvent is added

dropwise from a dropping funnel at a rate that maintains a gentle reflux.

After the addition is complete, the mixture is stirred at room temperature or gently refluxed

for several hours until the reaction is complete (monitored by TLC).

The reaction is carefully quenched by the sequential dropwise addition of water (x mL),

followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where

x is the mass of LiAlH₄ in grams.

The resulting granular precipitate is filtered off and washed with the solvent.

The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is

removed by distillation to yield N-methylbutylamine.

Expected Yield: 70-90%

Applications in Drug Development and Research
While N-Butylformamide is not a common structural motif in marketed drugs, its utility in

pharmaceutical research and development is primarily as a versatile building block and a

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1215654?utm_src=pdf-body
https://www.benchchem.com/product/b1215654?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215654?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


specialized solvent.

As a Synthetic Intermediate
The formamide group can serve as a precursor to other functional groups or as a protecting

group for amines. The N-butyl group can be incorporated to modulate the lipophilicity of a

molecule, a critical parameter in drug design. Although direct examples are not abundant in the

literature, the reactivity of N-Butylformamide allows for its potential use in the synthesis of

more complex pharmaceutical intermediates. For instance, its reduction product, N-

methylbutylamine, can be a valuable secondary amine for further elaboration.

As a Solvent
The polar aprotic nature of N-Butylformamide, similar to its more common analogue N,N-

dimethylformamide (DMF), makes it a useful solvent for a variety of organic reactions. Its

higher boiling point can be advantageous for reactions requiring elevated temperatures. In the

context of drug formulation, specialized amide solvents are sometimes explored for their ability

to solubilize poorly soluble active pharmaceutical ingredients (APIs).

Conclusion
N-Butylformamide is a readily accessible and chemically versatile molecule. Its synthesis is

straightforward, primarily relying on the formylation of n-butylamine. The physicochemical and

spectroscopic properties of N-Butylformamide are well-characterized, providing a solid

foundation for its use in various chemical applications. While its direct incorporation into

pharmaceutical agents is not widespread, its role as a synthetic intermediate and a specialized

solvent highlights its potential value to the drug discovery and development process. The

detailed experimental protocols and tabulated data provided in this guide are intended to

facilitate its safe and effective use in the research laboratory. Further exploration of its

derivatives and their biological activities may unveil new opportunities for this fundamental

chemical building block.

To cite this document: BenchChem. [N-Butylformamide: A Comprehensive Technical Review
of its Chemistry and Applications]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1215654#literature-review-on-n-butylformamide-
chemistry]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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